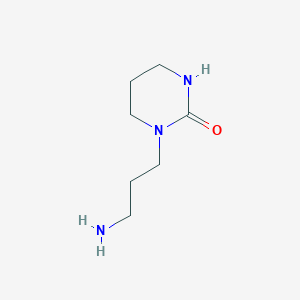

1-(3-aminopropyl)-1,3-diazinan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-aminopropyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h1-6,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXKCSSNQJUVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13173-07-4 | |

| Record name | 1-(3-aminopropyl)-1,3-diazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Aminopropyl 1,3 Diazinan 2 One and Its Derivatives

Retrosynthetic Analysis of 1-(3-aminopropyl)-1,3-diazinan-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. For this compound, two primary disconnections are considered.

The first key disconnection is the C-N bond linking the aminopropyl side chain to the nitrogen atom of the diazinan-2-one ring. This bond is logically formed via an N-alkylation reaction. This step simplifies the target molecule to the unsubstituted 1,3-diazinan-2-one core and a 3-carbon electrophilic synthon carrying a protected or latent amino group, such as a 3-halopropylamine derivative.

The second set of disconnections involves breaking the two N-C(O) bonds within the six-membered cyclic urea (B33335). This deconstruction leads to a linear 1,3-diamine precursor, specifically 1,3-diaminopropane (B46017), and a carbonyl source. wikipedia.org The carbonyl source can be derived from reagents like phosgene (B1210022), urea, or their modern equivalents. This analysis provides a clear and logical forward-synthesis pathway, starting from 1,3-diaminopropane and a carbonylating agent to form the ring, followed by alkylation to attach the side chain.

Classical Synthetic Routes to the 1,3-Diazinan-2-one Core

The formation of the six-membered 1,3-diazinan-2-one ring is a critical step that can be accomplished through several established methods. These routes primarily involve the reaction of a 1,3-diamine with a suitable one-carbon carbonyl equivalent.

A prevalent and historically significant method for synthesizing cyclic ureas is the reaction of a diamine with a carbonylating agent. google.com The reaction between 1,3-diaminopropane and agents like phosgene, triphosgene, or carbonyldiimidazole (CDI) provides the 1,3-diazinan-2-one core. Due to the high toxicity of phosgene, its less hazardous equivalents are often preferred in laboratory and industrial settings.

Alternatively, urea itself can serve as the carbonyl donor in a reaction with a diamine. This method often requires heating to drive the reaction and release ammonia (B1221849) as a byproduct. A patented two-stage process involves first heating equimolar amounts of urea and a diamine at 120–140°C to liberate one mole of ammonia, followed by cyclization of the intermediate at a higher temperature (160–200°C) in a suitable solvent. google.com More contemporary and environmentally conscious approaches utilize carbon dioxide (CO₂) as the carbonyl source, often facilitated by a catalyst such as cerium oxide (CeO₂), to produce cyclic ureas in high yields. rsc.org

| Carbonyl Source | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Phosgene (COCl₂) | Inert solvent, base (e.g., triethylamine) | HCl (neutralized by base) | google.com |

| Triphosgene | Similar to phosgene, often milder conditions | HCl | General Knowledge |

| Urea (H₂NCONH₂) | High temperature (120-200°C), often two-step | Ammonia (NH₃) | google.com |

| Carbon Dioxide (CO₂) | CeO₂ catalyst, 2-propanol solvent, pressure | Water (H₂O) | rsc.org |

| Dialkyl Carbonates | High temperature, catalyst may be used | Alcohol | amanote.com |

Intramolecular cyclization represents an alternative strategy for forming the 1,3-diazinan-2-one ring. This approach involves a linear precursor that already contains the necessary atoms arranged in the correct sequence. For instance, a molecule such as 3-isocyanatopropan-1-amine could, in principle, undergo an intramolecular nucleophilic attack of the terminal amine onto the isocyanate carbon to form the cyclic urea.

Another conceptual route involves the cyclization of N-(3-aminopropyl)urea. By activating the terminal urea nitrogen or the primary amine, an intramolecular condensation reaction could be induced to close the ring and eliminate a small molecule like water or ammonia. While less common than intermolecular methods for this specific core, ring-closing strategies are a fundamental tool in heterocyclic synthesis. frontiersin.orgresearchgate.net

Introduction of the 3-Aminopropyl Side Chain

Once the 1,3-diazinan-2-one core is synthesized, the final step is the installation of the 3-aminopropyl side chain onto one of the ring's nitrogen atoms.

The most direct method for introducing the side chain is through N-alkylation. This reaction involves treating 1,3-diazinan-2-one with an alkylating agent containing a three-carbon chain and a terminal amino group. To prevent side reactions, such as self-alkylation or polymerization, the terminal amine of the alkylating agent must be protected.

Commonly used amine protecting groups include phthalimide (B116566) (Phth) and tert-butoxycarbonyl (Boc). The alkylating agent would therefore be a reagent like N-(3-bromopropyl)phthalimide or N-Boc-3-bromopropylamine. The reaction is typically carried out in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen of the cyclic urea, thereby increasing its nucleophilicity. After successful alkylation, the protecting group is removed in a final step—for instance, phthalimide is cleaved with hydrazine, and the Boc group is removed under acidic conditions—to yield the desired primary amine of this compound.

| Alkylating Reagent | Protecting Group | Typical Deprotection Condition |

|---|---|---|

| N-(3-bromopropyl)phthalimide | Phthalimide (Phth) | Hydrazine (NH₂NH₂) |

| tert-butyl (3-bromopropyl)carbamate | tert-butoxycarbonyl (Boc) | Strong acid (e.g., TFA, HCl) |

| benzyl (3-bromopropyl)carbamate | Carboxybenzyl (Cbz) | Hydrogenolysis (H₂, Pd/C) |

Alternative, multi-step strategies can also be employed to introduce the amino functionality after the carbon skeleton of the side chain is already attached. One such approach involves alkylating the 1,3-diazinan-2-one ring with a propyl halide that has a functional group that can be later converted into an amine.

Protecting Group Chemistry in the Synthesis of this compound Precursors

In the synthesis of this compound, the strategic use of protecting groups is crucial for achieving the desired regioselectivity. The precursor, N-(3-aminopropyl)-1,3-propanediamine, possesses three amino groups with varying reactivity. To selectively form the cyclic urea on the 1,3-propanediamine backbone while leaving the terminal amino group of the aminopropyl chain intact, a carefully planned protection-deprotection sequence is necessary.

Commonly employed amine protecting groups in organic synthesis include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.net These are typically introduced to create carbamates, which are less nucleophilic than the parent amines. researchgate.net For the synthesis of this compound, a plausible strategy involves the selective protection of the primary amino group of the aminopropyl side chain of N-(3-aminopropyl)-1,3-propanediamine.

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others under different reaction conditions. jocpr.com For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. This allows for differential protection of the amino groups in the precursor molecule.

Table 1: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate | Basic conditions (e.g., piperidine) |

| Triphenylmethyl | Trityl (Tr) | Trityl chloride | Mildly acidic conditions |

In a potential synthetic route, the primary amine of the aminopropyl side chain could be selectively protected with a Boc group. The resulting protected diamine can then undergo cyclization to form the 1,3-diazinan-2-one ring. The final step would involve the deprotection of the Boc group under acidic conditions to yield the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various approaches, including the use of solvent-free reaction conditions and the development of catalytic methods.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. For the synthesis of cyclic ureas, solvent-free conditions can be achieved, for example, through mechanochemistry (grinding) or by heating the neat reactants. researchgate.netchemmethod.com

The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net While this specific reaction is for a different pyrimidine (B1678525) derivative, the principle of solvent-free synthesis is applicable to the formation of the 1,3-diazinan-2-one ring from a suitable diamine and a carbonyl source. For instance, the reaction of a diamine with urea can be performed by heating the neat mixture, driving off ammonia as the only byproduct.

Catalytic methods are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste generation. Various catalysts have been explored for the synthesis of cyclic ureas and related compounds.

For the synthesis of tetrahydropyrimidine (B8763341) derivatives, zirconium oxychloride (ZrOCl₂) has been reported as an effective catalyst under mild conditions. nih.gov Metal sulfonates, such as copper methanesulfonate, have also been employed in the solvent-free synthesis of dihydropyrimidin-2(1H)-ones. researchgate.net

The direct synthesis of cyclic ureas from diamines and carbon dioxide (CO₂) is a particularly attractive green route, as it utilizes a renewable and non-toxic C1 source. This transformation can be catalyzed by various systems, including cerium oxide (CeO₂) and other metal oxides. mdpi.com Such catalytic approaches avoid the use of hazardous reagents like phosgene and its derivatives.

Table 2: Examples of Catalysts in the Synthesis of Pyrimidine Derivatives

| Catalyst | Reaction Type | Key Advantages |

| Zirconium oxychloride (ZrOCl₂) | Synthesis of tetrahydropyrimidines | Mild conditions, high yields, short reaction times. nih.gov |

| Copper methanesulfonate | Biginelli condensation | Solvent-free conditions, catalyst reusability. researchgate.net |

| Cerium oxide (CeO₂) | Cyclization of diamines with CO₂ | Utilizes a renewable C1 source, avoids toxic reagents. mdpi.com |

| Hydrogel-based catalysts | Synthesis of dihydropyrimidinones | Green and reusable catalyst. chemmethod.com |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. The choice of purification technique depends on the physical and chemical properties of the compounds, such as their polarity, solubility, and volatility.

For non-volatile and thermally stable compounds, distillation under reduced pressure can be an effective method for purification, especially for liquid products. scielo.org.bo

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble.

Chromatography is a versatile set of techniques for separating mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) is commonly used for the purification of organic compounds. thieme-connect.com The choice of eluent (solvent system) is critical for achieving good separation. For polar compounds like amines and ureas, polar solvent systems are often required.

Given the presence of a basic amino group, ion-exchange chromatography could also be a suitable purification method for the final product. Additionally, the basic nature of the compound allows for the formation of salts, such as hydrochlorides, which can facilitate purification through crystallization. For example, the hydrochloride salt of a related aminotetrahydropyrimidinone was purified by trituration with ethanol. prepchem.com

Scale-Up Considerations for the Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Conditions: Reactions that are manageable on a small scale may become problematic on a larger scale. For instance, highly exothermic reactions require efficient heat management to prevent thermal runaways. The choice of solvent becomes more critical on a large scale, with considerations for cost, safety (flammability), and environmental impact. One-pot synthesis procedures are often favored in industrial settings as they reduce the number of unit operations and minimize waste. google.commdpi.com

Reagent Handling and Stoichiometry: The handling of large quantities of reagents requires appropriate equipment and safety protocols. The stoichiometry of the reaction may need to be re-optimized on a larger scale to maximize yield and minimize the formation of byproducts.

Work-up and Purification: Extraction and filtration processes that are simple in the lab can be more complex and time-consuming on a large scale. The choice of purification method may also need to be reconsidered. While chromatography is a powerful tool in the lab, it can be expensive and challenging to scale up. Crystallization and distillation are often more practical and cost-effective for large-scale purification.

Process Safety: A thorough hazard and operability (HAZOP) study is essential before scaling up any chemical process. This involves identifying potential hazards, such as the use of flammable solvents or the formation of toxic byproducts, and implementing appropriate safety measures.

Chemical Reactivity and Derivatization Studies of 1 3 Aminopropyl 1,3 Diazinan 2 One

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) at the terminus of the propyl side chain is a potent nucleophile and the most reactive site on the molecule under most conditions. Its lone pair of electrons readily participates in reactions with a wide variety of electrophiles, enabling straightforward derivatization.

The primary amine of 1-(3-aminopropyl)-1,3-diazinan-2-one undergoes facile acylation when treated with acylating agents such as acid chlorides or acid anhydrides to yield stable amide derivatives. uomustansiriyah.edu.iq This nucleophilic acyl substitution reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amide products are significantly less nucleophilic than the starting amine, which prevents over-acylation. uomustansiriyah.edu.iq

| Acylating Agent | Product Name | Chemical Structure of Product |

|---|---|---|

| Acetyl Chloride | N-(3-(2-oxo-1,3-diazinan-1-yl)propyl)acetamide | propyl)acetamide) |

| Benzoyl Chloride | N-(3-(2-oxo-1,3-diazinan-1-yl)propyl)benzamide | propyl)benzamide) |

| Acetic Anhydride | N-(3-(2-oxo-1,3-diazinan-1-yl)propyl)acetamide | propyl)acetamide) |

Alkylation: The primary amine can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org However, this reaction is often difficult to control. The resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed, leading to a high propensity for over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Selective monoalkylation can be challenging and may require specific strategies, such as using a large excess of the initial amine or specialized reaction conditions. researchgate.net

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.govresearchgate.net This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amine. uomustansiriyah.edu.iqmdpi.com This method is highly efficient for forming C-N bonds and avoids the issue of over-alkylation common in direct alkylation with alkyl halides. nih.govresearchgate.net

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Benzaldehyde | Sodium triacetoxyborohydride (B8407120) (STAB) | 1-(3-(benzylamino)propyl)-1,3-diazinan-2-one |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | 1-(3-(isopropylamino)propyl)-1,3-diazinan-2-one |

| Cyclohexanone | Hydrogen (H₂) with Pd/C catalyst | 1-(3-(cyclohexylamino)propyl)-1,3-diazinan-2-one |

The primary amine functionality readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. cibtech.orgresearchgate.net This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. The formation of the C=N double bond is a confirmatory test for the presence of the primary amine. researchgate.net These imine derivatives can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines (as in reductive amination) or cycloaddition reactions. researchgate.net

| Carbonyl Compound | Reaction Condition | Product Name |

|---|---|---|

| Salicylaldehyde | Reflux in ethanol | 2-(((3-(2-oxo-1,3-diazinan-1-yl)propyl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | Stirring in methanol (B129727) at room temperature | 1-(3-((4-methoxybenzylidene)amino)propyl)-1,3-diazinan-2-one |

| Acetophenone | Dean-Stark apparatus with toluene | 1-(3-((1-phenylethylidene)amino)propyl)-1,3-diazinan-2-one |

The nucleophilic primary amine can react with chloroformates (e.g., ethyl chloroformate) to yield N-alkyl carbamates, also known as urethanes. This reaction provides a stable, protected form of the amine. Similarly, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can produce unsymmetrically substituted ureas. A more direct method involves reacting the primary amine with a carbamoyl (B1232498) chloride to form a disubstituted urea (B33335).

| Reagent | Product Class | Product Name |

|---|---|---|

| Ethyl Chloroformate | Urethane (Carbamate) | Ethyl (3-(2-oxo-1,3-diazinan-1-yl)propyl)carbamate |

| N,N-Dimethylcarbamoyl Chloride | Urea | 1,1-Dimethyl-3-(3-(2-oxo-1,3-diazinan-1-yl)propyl)urea |

The primary amine undergoes a rapid and typically quantitative addition reaction with isocyanates and isothiocyanates. nih.gov The nitrogen lone pair attacks the electrophilic central carbon atom of the -N=C=O or -N=C=S group, resulting in the formation of N,N'-disubstituted ureas and thioureas, respectively. These reactions are highly efficient and proceed under mild conditions, making them valuable for creating complex derivatives.

| Reagent | Product Class | Product Name |

|---|---|---|

| Phenyl Isocyanate | Urea | 1-(3-(2-oxo-1,3-diazinan-1-yl)propyl)-3-phenylurea |

| Methyl Isothiocyanate | Thiourea (B124793) | 1-Methyl-3-(3-(2-oxo-1,3-diazinan-1-yl)propyl)thiourea |

| Ethyl Isocyanate | Urea | 1-Ethyl-3-(3-(2-oxo-1,3-diazinan-1-yl)propyl)urea |

Reactivity of the Cyclic Urea (1,3-Diazinan-2-one) Moiety

The 1,3-diazinan-2-one ring, also known as N,N'-trimethyleneurea, is a six-membered cyclic urea. stenutz.eu This moiety is generally stable under neutral and mild acidic or basic conditions. The amide-like resonance within the urea functional group reduces the nucleophilicity of the nitrogen atoms compared to amines.

The secondary amine within the ring (N-H) possesses a proton that can be removed by a strong base. The resulting anion could, in principle, be alkylated or acylated. However, these reactions are significantly less favorable than reactions at the primary amine of the side chain. Selective derivatization at the ring nitrogen would require prior protection of the highly reactive primary amine.

Under harsh conditions, such as prolonged heating with strong acids or bases, the cyclic urea ring can undergo hydrolysis to yield 1,3-diaminopropane (B46017) and carbon dioxide. This cleavage is characteristic of amides and ureas but requires forcing conditions, highlighting the general stability of the ring system. Compared to acyclic ureas, the cyclic structure may exhibit slightly different reactivity profiles due to ring strain and conformational effects.

N-Substitution Reactions on the Ring Nitrogen (for further functionalization)

The 1,3-diazinan-2-one ring possesses a secondary amine (N-H) group that is available for substitution reactions. While the direct N-alkylation of ureas has historically been challenging, often leading to O-alkylation products (isoureas), methods have been developed to achieve N-alkylation under specific conditions. justia.comgoogle.com For this compound, derivatization at the ring's N-H position would typically require prior protection of the more nucleophilic primary amine on the side chain to ensure selectivity.

The N-alkylation can be accomplished using various alkylating agents in the presence of a base and potentially a phase transfer catalyst. justia.com This functionalization introduces new substituents onto the cyclic urea ring, which can be used to modulate the compound's physical properties or to provide an additional point of attachment for more complex structures. For instance, N,N'-dimethylpropyleneurea, a related cyclic urea, is used in the N-alkylation of other molecules, highlighting the stability of the N-alkylated ring system. ottokemi.com

Table 1: Illustrative N-Substitution Reactions for Cyclic Ureas

| Reagent Type | Example Reagent | Potential Product Structure | Notes |

|---|---|---|---|

| Alkyl Halide | Benzyl bromide (BnBr) | N-benzyl substituted derivative | Requires a base (e.g., NaH) and may require protection of the primary amine. |

| Acyl Halide | Acetyl chloride (AcCl) | N-acetyl substituted derivative | Forms an N-acylurea; the primary amine is more reactive and would need protection. |

| Michael Acceptor | Ethyl acrylate | N-carboxyethyl substituted derivative | Aza-Michael addition reaction, base-catalyzed. The primary amine would also react. |

Ring-Opening Reactions (e.g., hydrolysis, aminolysis)

The cyclic urea structure is susceptible to ring-opening reactions through nucleophilic attack at the carbonyl carbon. These reactions cleave the amide bonds within the ring, leading to linear derivatives of 1,3-diaminopropane.

Hydrolysis: Under acidic or basic conditions, the urea ring can be hydrolyzed. Acid-catalyzed hydrolysis, for example with concentrated hydrochloric acid, can break the C-N bonds, ultimately yielding the corresponding diamine. tandfonline.com The application of microwave irradiation has been shown to dramatically accelerate the hydrolysis of cyclic ureas, offering a rapid and efficient method for ring opening. tandfonline.com In the case of this compound, hydrolysis would be expected to produce N-(3-aminopropyl)propane-1,3-diamine.

Aminolysis: Aminolysis involves the reaction of the cyclic urea with an amine, which acts as a nucleophile. This process can be used to degrade polyurethane foams, where urethane and urea linkages are cleaved by amines. nih.gov For a discrete molecule like this compound, reaction with a primary or secondary amine would open the ring to form an asymmetrical N,N'-disubstituted urea derivative containing the original aminopropyl side chain. The reaction of propylene (B89431) carbonate (a related cyclic precursor) with amines, catalyzed by thiourea compounds, demonstrates the susceptibility of such ring systems to aminolysis. researchgate.net

Bifunctional Reactivity of this compound

The presence of both a primary amine and a cyclic urea within the same molecule imparts bifunctional reactivity. This allows for complex chemical strategies where the two groups can be modified selectively or can react in concert to form more intricate structures. The differing reactivity of the primary amine (a strong nucleophile) and the urea N-H group (a weaker nucleophile) is the key to this selectivity.

Selective Derivatization of Amine and Urea Functionalities

Achieving selective modification requires careful choice of reagents and reaction conditions. The primary amine is significantly more nucleophilic and basic than the secondary amine of the urea ring. This difference allows the primary amine to be targeted with electrophiles under conditions where the urea nitrogen remains unreactive.

A common strategy involves the use of protecting groups. organic-chemistry.orgwikipedia.org The primary amine can be selectively protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz group). Once the primary amine is masked, the less reactive N-H of the urea ring can be functionalized. organic-chemistry.org Subsequent removal of the protecting group restores the primary amine functionality, resulting in a molecule that is selectively derivatized on the urea ring. Conversely, under strongly basic conditions that deprotonate the urea nitrogen, it may be possible to perform reactions at that site, although competitive reaction at the primary amine is likely. Reagents like 1,3-dimethyl-5-acetylbarbituric acid have been developed for the selective protection of primary amines in the presence of secondary amines. tcichemicals.comtcichemicals.com

Table 2: Strategy for Selective Derivatization

| Step | Objective | Example Reagent/Condition | Intermediate/Product |

|---|---|---|---|

| 1 | Protect Primary Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | N-Boc protected derivative |

| 2 | Functionalize Urea N-H | NaH, then Methyl Iodide (CH3I) | N-Boc protected, N'-methylated derivative |

| 3 | Deprotect Primary Amine | Trifluoroacetic acid (TFA) | Selectively N'-methylated final product |

Intra- or Intermolecular Cyclization Involving Both Functional Groups

The dual functionality of the molecule allows for cyclization reactions. In an intramolecular reaction, the primary amine could react with the urea carbonyl or an activated form of the urea to form a bicyclic structure. For instance, a patent describes the intramolecular cyclization of molecules containing both an unprotected amine function and an activated carbamic acid derivative to form cyclic ureas. google.comgoogle.com By analogy, if the urea carbonyl of this compound were activated, the terminal primary amine could potentially attack intramolecularly to form a fused ring system.

Intermolecular reactions can lead to the formation of dimers, oligomers, or polymers. For example, under conditions that promote urea formation, the primary amine of one molecule could react with the urea of another. This could occur via transamination or by reaction with an isocyanate generated in situ, leading to the formation of a new urea linkage connecting two molecules. Such processes are fundamental to the synthesis of polyureas.

Advanced Functionalization Strategies for this compound Derivatives

The versatile reactivity of this compound allows its derivatives to be incorporated into larger systems, such as materials and surfaces, to impart specific chemical properties.

Grafting to Surfaces and Materials

One of the most powerful advanced functionalization strategies is the covalent attachment, or grafting, of molecules to solid supports. This is often used to modify the surface properties of materials like silica (B1680970), polymers, or metals. For this compound, the primary amine serves as an ideal handle for this purpose.

A common method for grafting onto silica surfaces involves converting the primary amine into a functional group that can react with the surface silanol (B1196071) (Si-OH) groups. This is typically achieved by reacting the amine with a silane (B1218182) coupling agent, such as (3-isocyanatopropyl)triethoxysilane or (3-glycidyloxypropyl)trimethoxysilane. The resulting derivative, now bearing a reactive trialkoxysilane moiety, can be covalently bonded to the silica surface through a condensation reaction.

Research has demonstrated the immobilization of cyclic ureas on silica surfaces to create novel catalysts. acs.org In that work, the synergy between the immobilized urea and surface silanol groups resulted in superior catalytic activity for the hydrosilylation of carboxylic acids. acs.org A similar strategy could be employed with a derivative of this compound to create functionalized materials for applications in catalysis, separation science, or as specialized coatings.

Chemical Conjugation Techniques

The primary aliphatic amine group of this compound serves as a versatile reactive handle for a variety of chemical conjugation techniques. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a wide range of electrophilic partners to form stable covalent bonds. This reactivity is fundamental to its application as a linker or building block in the synthesis of more complex molecules.

The most prevalent conjugation strategy involving the aminopropyl moiety is the formation of a stable amide bond. This is typically achieved through the reaction of the primary amine with an activated carboxylic acid derivative. Common activating reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This two-step approach enhances conjugation efficiency and allows for controlled reactions under mild conditions.

The general scheme for this common conjugation reaction is as follows:

Step 1: Carboxylic Acid Activation R-COOH + EDC/NHS → R-CO-NHS (amine-reactive ester)

Step 2: Amide Bond Formation R-CO-NHS + H₂N-(CH₂)₃-C₅H₁₀N₂O → R-CO-NH-(CH₂)₃-C₅H₁₀N₂O

This method is widely employed for conjugating molecules to surfaces, polymers, or biomolecules that present carboxylic acid functionalities. The resulting amide bond is characterized by its high stability under physiological conditions.

Another important conjugation reaction is the formation of sulfonamides, which occurs when the primary amine of this compound reacts with a sulfonyl chloride (R-SO₂Cl). This reaction typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Furthermore, the primary amine can undergo nucleophilic addition to isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. These reactions are generally high-yielding and proceed without the need for a catalyst.

Reductive amination represents another key conjugation technique. In this process, the primary amine reacts with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is subsequently reduced to a stable secondary amine linkage. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃).

The selection of a specific conjugation technique is dictated by the nature of the substrate to which this compound is being attached, the desired properties of the final conjugate, and the required reaction conditions.

Below is a table summarizing the common chemical conjugation techniques applicable to this compound.

| Reaction Type | Electrophilic Partner | Resulting Linkage | Typical Reagents/Conditions |

| Acylation | Activated Carboxylic Acid (e.g., NHS ester) | Amide | EDC, NHS; Aprotic polar solvents (e.g., DMF, DMSO) |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Base (e.g., Triethylamine, Pyridine) |

| Reaction with Isocyanate | Isocyanate | Urea | Aprotic solvents |

| Reaction with Isothiocyanate | Isothiocyanate | Thiourea | Aprotic solvents |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | NaBH₄ or NaCNBH₃; Protic solvents (e.g., Methanol) |

Detailed research findings on specific conjugation reactions involving this compound are often embedded within broader studies focusing on the application of the resulting conjugates. For instance, its use as a linker in solid-phase synthesis or for the modification of biomolecules would involve one of the aforementioned conjugation chemistries. The reaction conditions are typically optimized to achieve high yields and purity of the final product, with purification often accomplished through chromatographic techniques.

The following table provides hypothetical, yet representative, data for a typical acylation reaction to illustrate the type of research findings associated with these conjugation studies.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | N-Succinimidyl 4-pentynoate | DMF | 4 | 25 | 85 |

| This compound | Benzoyl Chloride | Dichloromethane | 2 | 0-25 | 92 |

| This compound | 4-Pentynal (Reductive Amination) | Methanol | 12 | 25 | 78 |

Mechanistic and Kinetic Investigations of Reactions Involving 1 3 Aminopropyl 1,3 Diazinan 2 One

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 1-(3-aminopropyl)-1,3-diazinan-2-one would likely involve the reaction of a suitable precursor of the 1,3-diazinan-2-one ring with a protected 3-aminopropyl group, followed by deprotection. Elucidating the reaction pathway for such a synthesis would involve identifying all intermediate species, transition states, and byproducts.

Hypothetical Synthetic Pathway and Mechanistic Considerations:

A plausible synthetic route could involve the nucleophilic substitution of a leaving group on a 1-substituted-1,3-diazinan-2-one with 3-aminopropanol, followed by functional group manipulation to yield the final product. Alternatively, the reaction of N-(3-aminopropyl)propane-1,3-diamine with a carbonyl source like phosgene (B1210022) or a dialkyl carbonate would be another potential route.

To elucidate the mechanism of these steps, researchers would typically employ a combination of experimental and computational methods:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be used to identify intermediates and products. In-situ monitoring of the reaction mixture using these techniques could provide real-time information about the species present.

Isotopic Labeling: By incorporating isotopes (e.g., ¹³C, ¹⁵N) at specific positions in the reactants, the movement of atoms can be traced throughout the reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) calculations could be used to model the potential energy surface of the reaction, identifying the most likely reaction pathway by comparing the energies of different proposed intermediates and transition states.

Without experimental data, any proposed pathway remains speculative.

Kinetic Studies of Derivatization Reactions

The primary amino group of this compound is a key site for derivatization reactions, such as acylation, alkylation, and Schiff base formation. Kinetic studies of these reactions would provide valuable information about the reactivity of the compound and the factors that influence the reaction rate.

Methodology for Kinetic Studies:

Kinetic studies would involve monitoring the change in concentration of reactants or products over time under controlled conditions (temperature, pressure, and concentration). This is often achieved using spectroscopic methods like UV-Vis or NMR spectroscopy.

The rate law for a hypothetical acylation reaction with an acyl chloride (R-COCl) could be determined by systematically varying the concentrations of this compound and the acylating agent.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound

| Experiment | Initial [Compound] (M) | Initial [R-COCl] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | k (0.1) (0.1) |

| 2 | 0.2 | 0.1 | k (0.2) (0.1) |

| 3 | 0.1 | 0.2 | k (0.1) (0.2) |

Note: This table is illustrative and does not represent actual experimental data.

From such data, the rate constant (k) and the order of the reaction with respect to each reactant could be determined. This information is crucial for optimizing reaction conditions and understanding the reaction mechanism.

Transition State Analysis and Reaction Coordinate Determination

Understanding the transition state is fundamental to comprehending the kinetics and mechanism of a reaction. Transition state analysis for reactions involving this compound would likely be approached through computational chemistry.

Computational Approaches:

Transition State Searching Algorithms: Computational methods such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the geometry of the transition state on the potential energy surface.

Frequency Calculations: Once a potential transition state is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus confirming the proposed reaction coordinate.

For a reaction such as the nucleophilic attack of the amino group on a carbonyl carbon, the transition state would involve the partial formation of a new N-C bond and the partial breaking of the C=O double bond.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the rate and outcome of a reaction. For reactions involving this compound, which has both a polar cyclic urea (B33335) moiety and a primary amine, solvent effects would be particularly important.

Types of Solvent Effects:

Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., water, ethanol) can solvate both the reactants and any charged intermediates or transition states through hydrogen bonding. This can stabilize the transition state and accelerate the reaction. Polar aprotic solvents (e.g., DMSO, DMF) can also solvate polar species but lack the ability to donate hydrogen bonds.

Dielectric Constant: The dielectric constant of the solvent influences the interaction between charged or polar species.

Table 2: Expected Solvent Effects on a Hypothetical SN2 Reaction

| Solvent | Dielectric Constant | Expected Relative Rate | Rationale |

| n-Hexane | 1.9 | Very Slow | Non-polar, poor solvation of polar reactants/transition state. |

| Dichloromethane | 9.1 | Moderate | Moderately polar, can solvate reactants. |

| Acetone | 21 | Fast | Polar aprotic, stabilizes the transition state. |

| Methanol (B129727) | 33 | Faster | Polar protic, can hydrogen bond with the amine and stabilize the transition state. |

Note: This table is illustrative and based on general principles of solvent effects.

Experimental studies would involve running the same reaction in a variety of solvents and measuring the corresponding rate constants to quantify the solvent effect.

Stereochemical Aspects of Reactions with this compound

If this compound reacts with a chiral reagent or at a prochiral center, the stereochemical outcome of the reaction becomes a critical aspect to investigate.

Considerations for Stereochemistry:

Reactions at the Amino Group: If the amino group attacks a chiral electrophile, the potential for diastereoselectivity arises. The existing stereochemistry of the electrophile and any chiral catalysts would influence the formation of new stereocenters.

Chiral Derivatizing Agents: The use of chiral derivatizing agents would result in the formation of diastereomers, which could potentially be separated and analyzed to determine the enantiomeric purity of a chiral reaction partner.

The analysis of the stereochemical outcome would typically be performed using techniques such as:

Chiral Chromatography (HPLC or GC): To separate and quantify the different stereoisomers produced.

Polarimetry: To measure the optical rotation of the product mixture.

NMR Spectroscopy with Chiral Shift Reagents: To distinguish between enantiomers or diastereomers.

Without specific reactions being studied, a detailed discussion of the stereochemical aspects remains theoretical.

Theoretical and Computational Chemistry of 1 3 Aminopropyl 1,3 Diazinan 2 One

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. DFT methods are widely used to predict molecular structures and vibrational properties with high accuracy and consistency. stenutz.eu For 1-(3-aminopropyl)-1,3-diazinan-2-one, DFT calculations can reveal the distribution of electrons and identify regions of chemical reactivity, offering a detailed picture of its electronic nature.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the urea (B33335) moiety and the nitrogen of the terminal amino group. These regions are rich in electron density due to the presence of lone pairs, making them primary sites for electrophilic attack.

Conversely, the LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group. The carbonyl carbon is electron-deficient, rendering it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de The MEP is an effective tool for identifying sites of electrophilic and nucleophilic reactivity. uni-muenchen.de

For this compound, the MEP surface would exhibit distinct regions:

Negative Potential (Red/Yellow): The most negative regions are predicted to be located around the carbonyl oxygen atom and the nitrogen atom of the terminal amino group. These areas of high electron density are the most likely sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Regions of positive electrostatic potential are expected around the hydrogen atoms bonded to the nitrogen atoms (both in the ring and the side chain). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Neutral Potential (Green): The hydrocarbon portions of the molecule, such as the methylene (B1212753) groups in the ring and the side chain, would display a relatively neutral potential.

This detailed charge landscape is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants.

Computational methods, especially DFT, are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of complex molecules. rsc.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm molecular structure and assign specific resonances. The predicted chemical shifts are highly sensitive to the molecule's geometry and electronic environment. nrel.gov

Below is an illustrative table of predicted NMR chemical shifts for this compound, based on typical values obtained from DFT calculations for similar structural motifs.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl (C=O) | 155 - 165 | - |

| N-CH₂-N (ring) | 45 - 55 | 3.0 - 3.5 |

| C-CH₂-C (ring) | 20 - 30 | 1.7 - 2.1 |

| N-CH₂ (side chain) | 40 - 50 | 3.1 - 3.6 |

| C-CH₂-C (side chain) | 25 - 35 | 1.6 - 2.0 |

| C-CH₂-NH₂ (side chain) | 38 - 48 | 2.7 - 3.2 |

| NH (ring) | - | 5.5 - 6.5 (broad) |

| NH₂ (side chain) | - | 1.5 - 2.5 (broad) |

Note: These values are representative and can vary based on the specific DFT functional, basis set, and solvent model used in the calculation.

Vibrational Frequencies: DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. nih.govscirp.org By analyzing the computed vibrational modes, specific bands can be assigned to the stretching, bending, and twisting motions of particular functional groups. This information is invaluable for interpreting experimental IR spectra.

The following table presents typical predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | Amine (NH₂) / Amide (NH) | 3300 - 3500 |

| C-H Stretching | Methylene (CH₂) | 2850 - 3000 |

| C=O Stretching | Carbonyl (Urea) | 1650 - 1690 |

| N-H Bending | Amine (NH₂) / Amide (NH) | 1550 - 1650 |

| C-N Stretching | Amine / Amide | 1200 - 1350 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Conformational Analysis and Energy Landscapes

The flexibility of both the six-membered ring and the aminopropyl side chain gives rise to a complex conformational landscape for this compound. Computational analysis is essential for identifying stable conformers and the energy barriers that separate them.

Six-membered rings are generally non-planar to alleviate ring strain. britannica.com The 1,3-diazinan-2-one ring is expected to adopt various puckered conformations, such as the chair, boat, and twist-boat forms. researchgate.net DFT calculations can determine the relative energies of these conformers. For most six-membered heterocyclic rings, the chair conformation is the most stable, lowest-energy state. For instance, the related 1-methyl-1,3-diazinan-2-one has a non-planar six-membered ring. nih.gov The puckering of the ring can be quantitatively described using parameters like the Cremer–Pople coordinates. nih.govacs.org

The aminopropyl substituent attached to one of the ring nitrogens can exist in two primary orientations: axial or equatorial.

Equatorial Conformer: The substituent extends from the "equator" of the ring. This position is generally more sterically favorable, leading to a lower energy and more stable conformation.

Axial Conformer: The substituent is oriented parallel to the principal axis of the ring. This can lead to steric clashes (1,3-diaxial interactions) with other axial atoms, typically resulting in a higher energy state.

Computational geometry optimization would confirm that the conformer with the aminopropyl group in the equatorial position is the global minimum on the potential energy surface.

The aminopropyl side chain possesses several rotatable single bonds (C-N and C-C), allowing it to adopt numerous conformations. The flexibility of this chain is governed by the rotational energy barriers around these bonds. DFT calculations can map the potential energy surface for the rotation around a specific bond by performing a relaxed scan, where the dihedral angle is systematically varied and the energy is minimized at each step. nih.govmdpi.com

This analysis reveals the energy difference between stable staggered conformers (energy minima) and unstable eclipsed conformers (energy maxima, or transition states). The height of these energy maxima corresponds to the rotational barrier. mdpi.com For the aminopropyl side chain, rotation around the C-C bonds would likely have barriers in the range of 3-5 kcal/mol, typical for alkanes, while rotation around the C-N bonds might be slightly different due to the influence of the nitrogen lone pair. nih.gov

An illustrative data table of calculated rotational barriers is provided below.

| Rotatable Bond (Dihedral Angle) | Predicted Rotational Barrier (kcal/mol) |

| Ring-N—CαH₂—CβH₂ | 4.0 - 6.0 |

| N—CαH₂—CβH₂—CγH₂ | 3.0 - 5.0 |

| CαH₂—CβH₂—CγH₂—NH₂ | 3.5 - 5.5 |

Note: These values are illustrative and represent the energy required to rotate from a stable (staggered) to an unstable (eclipsed) conformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This approach can provide detailed insight into the conformational dynamics, solvent interactions, and intermolecular associations of a compound like this compound.

Solution-Phase Behavior and Solvent Interactions

MD simulations in explicit solvent environments, such as water, methanol (B129727), or dimethyl sulfoxide, would be instrumental in characterizing the solution-phase behavior of this compound. Such simulations could elucidate:

Solvation Shell Structure: The arrangement and orientation of solvent molecules around the solute, identifying preferential interaction sites. For instance, the hydrogen-bonding capabilities of the primary amine and the urea carbonyl group would likely lead to a highly structured first solvation shell in protic solvents.

Hydrogen Bonding Dynamics: The formation, lifetime, and rupture of hydrogen bonds between the compound and solvent molecules. A potential data table from such a study could look like this:

| Hydrogen Bond Donor/Acceptor | Average Lifetime (ps) | Average Number of H-Bonds |

| Amine (N-H) --- Solvent (O) | Data not available | Data not available |

| Carbonyl (C=O) --- Solvent (H) | Data not available | Data not available |

| Ring (N-H) --- Solvent (O) | Data not available | Data not available |

| Data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found. |

Conformational Preferences: The simulations could reveal the most stable conformations of the aminopropyl side chain and the diazinanone ring in solution, and the energetic barriers between different conformational states.

Interactions with Other Molecules or Surfaces in Chemical Systems

MD simulations can also model the interactions of this compound with other chemical entities, which is crucial for understanding its behavior in more complex systems.

Aggregation Behavior: Simulations of multiple solute molecules could predict the tendency of the compound to self-associate in solution and characterize the structure of any aggregates formed.

Surface Adsorption: If this molecule were to be studied for applications involving interfaces (e.g., as a corrosion inhibitor or a surface modification agent), MD simulations could model its adsorption onto various surfaces (e.g., metal oxides, polymers). Key parameters that could be calculated include the binding energy and the orientation of the molecule on the surface.

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry provides powerful tools, such as Density Functional Theory (DFT), to model chemical reactions, elucidating reaction pathways, identifying transition states, and calculating reaction energetics.

Prediction of Reaction Energetics and Intermediates

For a hypothetical reaction involving this compound, computational modeling could predict:

Reaction Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Activation Energies: The energy barrier for a reaction can be determined, providing insight into the reaction kinetics.

A hypothetical data table for a reaction might include:

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Reactant → Transition State 1 | Data not available | Data not available |

| Transition State 1 → Intermediate | Data not available | Data not available |

| Intermediate → Transition State 2 | Data not available | Data not available |

| Transition State 2 → Product | Data not available | Data not available |

| Data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found. |

Catalytic Cycle Simulations

If this compound were involved in a catalytic process, either as a catalyst or a substrate, computational modeling could be used to simulate the entire catalytic cycle. This would involve:

Catalyst-Substrate Binding: Modeling the initial interaction and binding of the substrate to the catalyst.

Step-by-Step Mechanism: Elucidating each elementary step of the catalytic cycle, including bond-breaking and bond-forming events.

Catalyst Regeneration: Simulating the final step where the product is released and the catalyst is regenerated for the next cycle.

At present, the scientific literature lacks specific computational studies on this compound to provide concrete data for the analyses outlined above. The information presented here is based on the general application of these powerful theoretical methods in chemical research.

Advanced Analytical Characterization Techniques for Research on 1 3 Aminopropyl 1,3 Diazinan 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 1-(3-aminopropyl)-1,3-diazinan-2-one (molecular formula C₇H₁₅N₃O), the expected monoisotopic mass is 157.1215 Da. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 158.1288. The high resolution allows for the confirmation of the elemental composition, C₇H₁₆N₃O⁺.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pattern. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. Expected fragmentation pathways for this compound would likely involve cleavages at the N-C bonds of the aminopropyl side chain and within the diazinanone ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.12878 |

| [M+Na]⁺ | 180.11072 |

| [M+K]⁺ | 196.08466 |

| [M+NH₄]⁺ | 175.15532 |

This data is predicted and sourced from public chemical databases. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum of this compound is expected to show signals for the protons on the aminopropyl side chain and the diazinanone ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon environments. The carbonyl carbon of the urea (B33335) moiety would appear at a characteristic downfield chemical shift (typically ~160-180 ppm). The remaining aliphatic carbons of the ring and the side chain would resonate at higher fields.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, would provide direct information about the three distinct nitrogen environments: the primary amine and the two nitrogens within the urea-like ring structure.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular backbone and side chain, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the propyl chain and the ethylene (B1197577) and propylene (B89431) fragments of the diazinanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the aminopropyl side chain to the nitrogen of the diazinanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -CH₂- (ring) | ~3.2 - 3.4 | ~45 - 50 |

| 2 | C=O | - | ~160 - 165 |

| 3 | -CH₂- (ring) | ~3.1 - 3.3 | ~40 - 45 |

| 4 | -CH₂- (ring) | ~1.8 - 2.0 | ~20 - 25 |

| 5 | N-CH₂- (side chain) | ~3.3 - 3.5 | ~40 - 45 |

| 6 | -CH₂- (side chain) | ~1.6 - 1.8 | ~25 - 30 |

| 7 | -CH₂-NH₂ (side chain) | ~2.7 - 2.9 | ~38 - 42 |

Note: This is a hypothetical table of expected chemical shift ranges based on the structure of the compound and data from similar molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O (carbonyl) stretch of the cyclic urea, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aliphatic CH₂ groups would be observed around 2850-2960 cm⁻¹. The N-H bending of the primary amine would also be visible around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also Raman active, non-polar bonds often give stronger Raman signals. The C-C and C-N skeletal vibrations would be readily observable. Raman spectroscopy is a powerful tool for identifying and quantifying biological materials due to its high chemical and structural information content and low interference from water. currentseparations.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (primary amine) | Stretching | 3300 - 3500 | Weak |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=O (cyclic urea) | Stretching | 1630 - 1680 | Moderate |

| N-H (primary amine) | Bending | 1590 - 1650 | Weak |

| C-N | Stretching | 1020 - 1250 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide accurate bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The crystal structure would reveal the conformation of the six-membered diazinanone ring (e.g., chair, boat, or twist-boat) and the orientation of the aminopropyl side chain.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

For this compound, it is expected that hydrogen bonding would play a dominant role in the crystal packing. The primary amine group (-NH₂) and the N-H group of the diazinanone ring can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. These interactions would likely lead to the formation of extended networks, such as chains or sheets, within the crystal structure. Analysis of these interactions is crucial for understanding the physical properties of the solid material.

Absolute Configuration Determination

The molecular structure of this compound lacks any stereocenters, meaning it is an achiral molecule. Consequently, it does not exhibit stereoisomerism (enantiomers or diastereomers). Therefore, the determination of absolute configuration is not applicable to this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities or related substances that may be present from its synthesis or degradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Due to the basic nature of the aminopropyl group, reversed-phase HPLC with an acidic mobile phase is often employed to ensure good peak shape and retention.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an ion-pairing agent may be necessary to improve the retention and resolution of this highly polar compound. Detection is commonly achieved using a UV detector, typically in the range of 200-220 nm where the urea chromophore absorbs, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Hypothetical HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 3.5 minutes |

| Purity (by area %) | >99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be utilized for the analysis of this compound, although derivatization might be necessary to improve its volatility and thermal stability. The primary amine and the urea functional groups can be derivatized, for instance, through silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This process reduces the polarity of the molecule, leading to better chromatographic performance on standard non-polar or medium-polar GC columns. The mass spectrometer provides structural information, aiding in the identification of impurities.

Thermal Analysis for Phase Transitions and Decomposition Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for understanding the material stability of this compound. These methods provide information on phase transitions and decomposition temperatures, which are critical for handling and storage.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine the onset of thermal decomposition. Based on the thermal behavior of similar cyclic urea derivatives, it is expected that the compound would be stable up to a certain temperature, after which it would undergo decomposition. The decomposition of urea derivatives often proceeds via the formation of isocyanates and amines.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, glass transitions, and other phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of this peak and a depression of the melting point.

Hypothetical Thermal Analysis Data

| Analysis Type | Parameter | Observed Value | Interpretation |

| DSC | Melting Point (Onset) | 155 °C | Sharp endotherm indicating melting of a crystalline solid. |

| TGA | Onset of Decomposition | 220 °C | Indicates the temperature at which significant mass loss begins, signifying thermal instability. |

This data is crucial for establishing appropriate storage conditions and understanding the compound's stability under thermal stress.

Applications of 1 3 Aminopropyl 1,3 Diazinan 2 One in Material Science and Polymer Chemistry

Theoretical Role as a Monomer in Polymer Synthesis

The bifunctional nature of 1-(3-aminopropyl)-1,3-diazinan-2-one, possessing a secondary amine within the cyclic urea (B33335) ring and a primary amine on the propyl chain, suggests its potential as a monomer in polymerization reactions.

Polycondensation Reactions

The primary amine group of this compound could theoretically react with monomers containing carboxylic acid, acyl chloride, or ester functionalities to form polyamides. This polycondensation reaction would involve the formation of an amide bond between the amine group of the subject compound and the carbonyl group of a co-monomer. The resulting polymer would incorporate the cyclic urea moiety as a pendant group along the polymer backbone.

Table 1: Potential Co-monomers for Polycondensation with this compound

| Co-monomer Type | Example | Potential Polymer Type |

| Dicarboxylic Acid | Adipic acid | Polyamide |

| Diacyl Chloride | Terephthaloyl chloride | Polyamide |

| Diester | Dimethyl terephthalate | Polyamide |

Ring-Opening Polymerization Initiator/Monomer

Primary amines are known to act as initiators for the ring-opening polymerization (ROP) of certain cyclic monomers, such as lactones (e.g., caprolactone) and N-carboxyanhydrides. The primary amine of this compound could initiate such a polymerization, leading to a polymer chain with the this compound moiety at one end.

While less common, the cyclic urea itself could potentially be involved in ring-opening polymerization under specific catalytic conditions, though this is not a typical reaction for this class of compounds.

Postulated Role as a Cross-linking Agent in Polymer Networks and Hydrogels

The presence of two reactive amine groups (one primary, one secondary within the ring) suggests a potential application as a cross-linking agent.

Mechanism of Cross-linking

This compound could cross-link polymer chains that contain functional groups reactive towards amines. For example, it could react with polymers containing epoxy, isocyanate, or acyl chloride groups. The primary amine is expected to be more reactive than the secondary amine within the cyclic urea. This differential reactivity could potentially be exploited to control the cross-linking process.

Control of Network Density

The extent of cross-linking, and thus the network density of the resulting polymer network or hydrogel, could theoretically be controlled by the molar ratio of this compound to the reactive functional groups on the polymer chains. A higher ratio would lead to a higher cross-link density, resulting in a more rigid material with lower swelling capacity in the case of a hydrogel.

Hypothetical Use in Surface Modification and Functionalization of Materials

The primary amine group of this compound could be used to modify the surfaces of various materials. For instance, it could be grafted onto surfaces containing aldehyde, epoxy, or carboxylic acid groups through covalent bond formation. Such a modification would introduce the cyclic urea functionality onto the material's surface, potentially altering its surface properties, such as hydrophilicity and hydrogen bonding capacity.

Table 2: Potential Substrates for Surface Modification

| Substrate Material | Surface Functional Group | Potential Application of Modified Surface |

| Silicon Wafer (oxidized) | Silanol (B1196071) (Si-OH) | Altered surface energy |

| Polymer Films | Carboxylic Acid (-COOH) | Improved adhesion or biocompatibility |

| Metal Oxides | Hydroxyl (-OH) | Enhanced dispersibility in polymer matrices |

Covalent Attachment to Polymer Surfaces

The primary amine group in this compound serves as a key functional handle for its covalent attachment to various polymer surfaces. This surface modification can be achieved through several chemical strategies, depending on the nature of the polymer substrate. For instance, polymers with existing functional groups like carboxylic acids, esters, or epoxides can be readily modified.

Commonly employed reactions for such surface functionalization include:

Amide bond formation: Polymers containing carboxyl groups can be activated (e.g., with carbodiimides) to react with the primary amine of this compound, forming a stable amide linkage.

Epoxy ring-opening: The amine group can nucleophilically attack the epoxide ring on a polymer surface, leading to a covalent bond.

Isocyanate reactions: Polymers bearing isocyanate groups will readily react with the amine to form urea linkages.

The successful covalent attachment of amine-containing molecules to polymer surfaces is a well-established method for altering surface properties.

Creation of Amine-Rich Surfaces

By covalently grafting this compound onto a polymer surface, an amine-rich interface can be created. The density of the amine groups can be controlled by the reaction conditions. Such surfaces are of significant interest for a variety of applications due to the versatile reactivity of the amine groups.

Table 1: Potential Methods for Creating Amine-Rich Surfaces and Their Characteristics

| Method of Amine Introduction | Description | Potential Advantages |

| Grafting-to | Pre-synthesized polymers are attached to the surface. | Good control over the grafted polymer's molecular weight and structure. |

| Grafting-from | Polymerization is initiated from the surface. | Can achieve higher grafting densities. |

| Plasma Polymerization | A plasma containing amine precursors is used to deposit a thin, amine-rich film. | Applicable to a wide range of substrates. |

Amine-rich surfaces can serve as platforms for the subsequent immobilization of biomolecules, nanoparticles, or other functional moieties.

Integration into Polymer Scaffolds for Advanced Materials

The bifunctional nature of this compound, with its reactive amine and hydrogen-bonding cyclic urea, makes it a candidate for incorporation into the bulk structure of polymer scaffolds to create advanced materials with tailored properties.

Functional Polymer Systems

Incorporating this compound as a monomer or a comonomer in polymerization reactions can lead to the synthesis of functional polymer systems. The pendant aminopropyl and cyclic urea groups would be distributed throughout the polymer chains, imparting specific functionalities. For example, the presence of primary amines can enhance the polymer's ability to chelate metal ions or act as a catalyst. The cyclic urea groups, through hydrogen bonding, could influence the polymer's mechanical properties, thermal stability, and solubility.

Responsive Materials (e.g., pH-responsive, temperature-responsive functionalities)

The primary amine group of this compound can impart pH-responsive behavior to polymers. researchgate.netrsc.org In acidic conditions, the amine group becomes protonated (-NH3+), leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve. mdpi.com Conversely, in basic conditions, the amine is deprotonated, and the polymer may contract or precipitate. This reversible behavior is the basis for creating "smart" materials that respond to changes in their environment.

While the cyclic urea group itself does not typically confer significant temperature responsiveness, its influence on hydrogen bonding within the polymer matrix could potentially modulate the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of a temperature-responsive polymer system. wikipedia.org

Role in the Synthesis of Advanced Polymer Architectures

The structure of this compound suggests its potential use as a building block in the synthesis of complex, three-dimensional polymer architectures.

Dendrimers and Hyperbranched Polymers